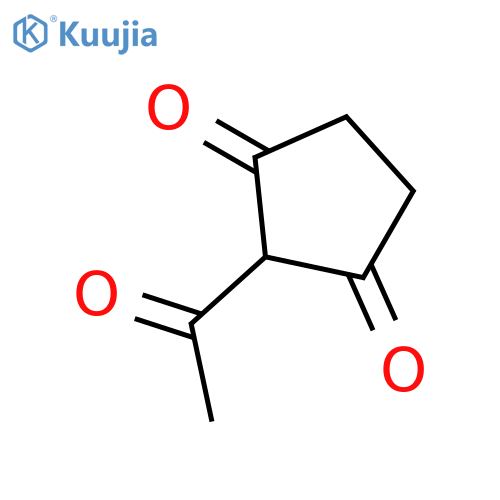Cas no 3859-39-0 (2-Acetylcyclopentane-1,3-dione)

2-Acetylcyclopentane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-Acetylcyclopentane-1,3-dione
- 2-acetyl-1,3-cyclopentanedione
- 1,3-Cyclopentanedione, 2-acetyl-
- 2-acetyl-1,3-cyclopentanedion
- 2-acetyl-1,3-cyclopentane-dione
- 2-acetyl-cyclopenta-1,3-dione
- AC1L7JPM
- CHEMBL581973
- CTK1C3829
- NSC351093
- SureCN1743259
- TCMDC-123462
- L7EGG43BM6
- AKOS000278922
- UNII-L7EGG43BM6
- SCHEMBL1743259
- 3859-39-0
- A918940
- NSC-351093
- DTXSID30319814
- DTXCID90270937
-
- MDL: MFCD00191702
- インチ: InChI=1S/C7H8O3/c1-4(8)7-5(9)2-3-6(7)10/h7H,2-3H2,1H3
- InChIKey: WYBUYWCJZMQESH-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(C)=O)C(CC1)=O
計算された属性
- せいみつぶんしりょう: 140.04734
- どういたいしつりょう: 140.047344113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- ふってん: 298.7°C at 760 mmHg
- PSA: 51.21
- LogP: 0.12360
2-Acetylcyclopentane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200796-5g |
2-acetylcyclopentane-1,3-dione |
3859-39-0 | 95% | 5g |
$634 | 2021-06-15 | |
| Chemenu | CM200796-5g |
2-acetylcyclopentane-1,3-dione |
3859-39-0 | 95% | 5g |
$*** | 2023-05-30 | |
| Ambeed | A597765-1g |
2-Acetylcyclopentane-1,3-dione |
3859-39-0 | 98% | 1g |
$545.0 | 2025-02-25 |
2-Acetylcyclopentane-1,3-dione 関連文献
-
1. Structural investigations of 3-acylpyrrolidine-2,4-diones by nuclear magnetic resonance spectroscopy and X-ray crystallographyMagnet J. Nolte,Pieter S. Steyn,Philippus L. Wessels J. Chem. Soc. Perkin Trans. 1 1980 1057
2-Acetylcyclopentane-1,3-dioneに関する追加情報
Exploring the Versatile Applications and Properties of 2-Acetylcyclopentane-1,3-dione (CAS No. 3859-39-0)
2-Acetylcyclopentane-1,3-dione (CAS No. 3859-39-0) is a fascinating cyclic diketone derivative that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique acetylcyclopentanedione structure, serves as a versatile building block in organic synthesis, pharmaceutical development, and material science. Its molecular formula, C7H8O3, and distinct chemical properties make it a valuable intermediate for various high-value applications.
The growing interest in 2-acetyl-1,3-cyclopentanedione stems from its remarkable reactivity profile. Researchers have particularly focused on its keto-enol tautomerism, which enables diverse chemical transformations. Recent studies published in journals like the Journal of Organic Chemistry highlight its potential as a precursor for heterocyclic compounds, addressing the increasing demand for novel molecular scaffolds in drug discovery programs.
In the pharmaceutical sector, 2-acetylcyclopentanedione derivatives have shown promise in developing new therapeutic agents. A 2023 market analysis by Chemical & Engineering News indicates rising interest in this compound for creating kinase inhibitors and anti-inflammatory compounds. This aligns with current healthcare trends focusing on targeted therapies and personalized medicine solutions.
The material science community has explored cyclopentane-1,3-dione derivatives for advanced polymer applications. Its ability to form stable complexes with metal ions makes it particularly valuable for creating specialized coatings and electronic materials. Industry reports suggest that these applications could support the growing renewable energy sector, especially in solar cell technology development.
From a synthetic chemistry perspective, 2-acetyl-1,3-dione compounds offer excellent opportunities for green chemistry innovations. Recent patents demonstrate its utility in atom-economical reactions, answering the chemical industry's call for more sustainable production methods. This aspect becomes increasingly relevant as environmental regulations tighten worldwide.
Analytical characterization of 3859-39-0 reveals interesting spectral properties that facilitate quality control in industrial settings. The compound's distinct NMR and IR signatures, well-documented in the Aldrich Handbook of Fine Chemicals, provide reliable markers for purity assessment - a critical factor for end-users in sensitive applications.
The global market for acetylcyclopentanedione derivatives shows steady growth, with projections indicating a 6.8% CAGR through 2028 according to recent market research. This growth reflects expanding applications in specialty chemicals and the pharmaceutical intermediate sector, particularly in emerging Asian markets where fine chemical production is rapidly developing.
Handling and storage recommendations for 2-Acetylcyclopentane-1,3-dione follow standard organic compound protocols. While not classified as hazardous under current regulations, proper laboratory practices should be maintained. Material Safety Data Sheets from major suppliers provide detailed guidance on appropriate handling conditions and personal protective equipment.
Recent scientific literature highlights novel synthetic routes to 2-acetyl-1,3-cyclopentanedione, including catalytic methods that improve yield and selectivity. These advancements address common questions from researchers about optimizing production processes, as reflected in search trends from scientific databases.
The compound's role in natural product synthesis continues to expand, with several research groups utilizing cyclopentane-1,3-dione derivatives as key intermediates for complex molecule construction. This application aligns with current interests in bioactive compound development and total synthesis projects.
Quality specifications for commercial 2-Acetylcyclopentane-1,3-dione typically include ≥98% purity, with HPLC as the standard analytical method. Leading suppliers provide certificates of analysis that detail batch-specific characteristics, responding to the pharmaceutical industry's stringent quality requirements.
Future research directions for 3859-39-0 derivatives may explore their potential in supramolecular chemistry and nanotechnology applications. Preliminary studies suggest interesting self-assembly properties that could be valuable for advanced material design, a hot topic in contemporary materials science research.
For researchers considering 2-acetylcyclopentane-1,3-dione for their projects, numerous commercial sources offer the compound in various quantities. Current pricing trends show stability in the technical grade segment, with premium pricing for pharmaceutical-grade material meeting stringent purity standards.
The compound's stability profile makes 2-acetyl-1,3-cyclopentanedione suitable for diverse reaction conditions. Thermal analysis data indicates good stability up to 150°C, allowing for various processing options - information frequently sought by process chemists according to search query analyses.
In conclusion, 2-Acetylcyclopentane-1,3-dione (CAS No. 3859-39-0) represents a valuable chemical building block with growing importance across multiple industries. Its unique structural features and reactivity continue to inspire innovative applications, from pharmaceutical development to advanced material science, positioning it as a compound of significant current and future interest.
3859-39-0 (2-Acetylcyclopentane-1,3-dione) 関連製品
- 18362-64-6(2,6-Dimethyl-3,5-heptanedione)
- 137-03-1(2-Heptylcyclopentanone)
- 1540-34-7(3-Ethyl-2,4-pentanedione)
- 4819-67-4(2-Pentylcyclopentanone)
- 1670-46-8(2-acetylcyclopentan-1-one)
- 823-36-9(2-Ethyl-1,3-cyclopentanedione)
- 6004-60-0(1-cyclopentylethan-1-one)
- 1120-72-5(2-methylcyclopentan-1-one)
- 765-69-5(2-Methylcyclopentane-1,3-dione)
- 1540-36-9(3-n-Butyl-2,4-pentanedione)
